![molecular formula C13H18ClN B13194930 1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)
1-{[3-(Chloromethyl)phenyl]methyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(Chloromethyl)phenyl]methyl}piperidine is an organic compound with the molecular formula C13H18ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chloromethyl group attached to a phenyl ring, which is further connected to a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine typically involves the reaction of 3-(chloromethyl)benzyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions: 1-{[3-(Chloromethyl)phenyl]methyl}piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, toluene.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
科学的研究の応用
1-{[3-(Chloromethyl)phenyl]methyl}piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine moiety may interact with specific receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Piperidine: A basic six-membered heterocyclic amine, widely used in organic synthesis and drug development.
3-(Chloromethyl)benzyl chloride: A precursor in the synthesis of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine, used in various chemical reactions.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom, used in organic synthesis and as a solvent.
Uniqueness: this compound is unique due to the presence of both a chloromethyl group and a piperidine moiety, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C13H18ClN |
|---|---|
分子量 |
223.74 g/mol |
IUPAC名 |
1-[[3-(chloromethyl)phenyl]methyl]piperidine |
InChI |
InChI=1S/C13H18ClN/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10-11H2 |
InChIキー |
GAYYTSZAFWEJJF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



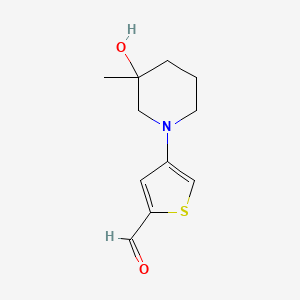
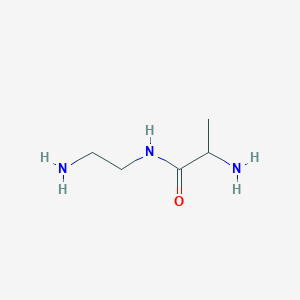
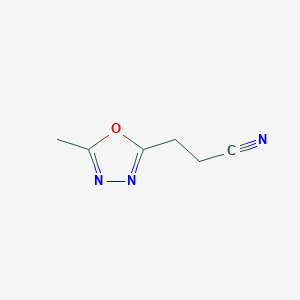

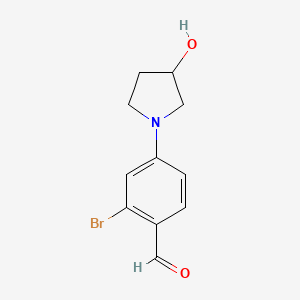
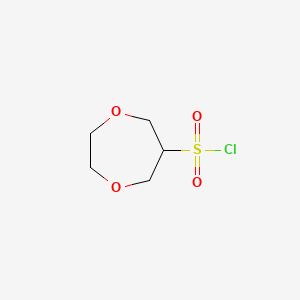
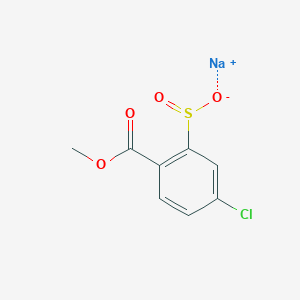
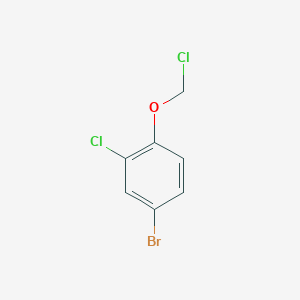
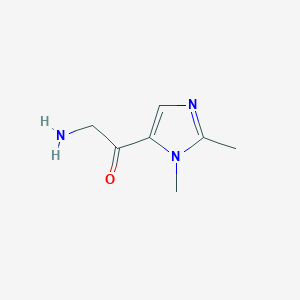
![2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
![1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol](/img/structure/B13194929.png)
![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
